N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide
Description
N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a benzyl group and a 4-methyl-1,3-oxazol-2-yl moiety. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, contributes to its unique electronic and steric properties. This compound is structurally distinct due to the dual substitution pattern on the benzamide nitrogen, which may enhance its binding affinity to biological targets or alter its physicochemical properties (e.g., solubility, stability) compared to simpler benzamide derivatives.
Properties
CAS No. |
57068-52-7 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C18H16N2O2/c1-14-13-22-18(19-14)20(12-15-8-4-2-5-9-15)17(21)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 |
InChI Key |
IKZVUXRFRKFFNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide typically involves the condensation of benzylamine with 4-methyloxazole-2-carboxylic acid, followed by the formation of the amide bond with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic methods.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide and oxazole functionalities:
Hydrolysis of the benzamide group dominates under acidic conditions, while the oxazole ring remains intact. Basic hydrolysis partially cleaves the oxazole moiety .
Electrophilic Aromatic Substitution
The oxazole ring participates in electrophilic substitutions, particularly at the 5-position:
The methyl group at C4 directs electrophiles to the C5 position, as confirmed by NMR studies .
Nucleophilic Substitution
The benzamide group undergoes nucleophilic displacement with alkyl/aryl halides:
Reactions proceed via an SN2 mechanism, with yields dependent on steric hindrance from the oxazole ring.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
LiAlH₄ preferentially reduces the amide carbonyl without affecting the oxazole ring.
Cycloaddition Reactions
The oxazole ring participates in [4+2] Diels-Alder reactions:
Reactivity aligns with frontier molecular orbital (FMO) theory predictions for oxazole-based dienes .
Metal-Catalyzed Cross-Coupling
Palladium-mediated couplings enable structural diversification:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | Biaryl-modified derivative | 68% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Alkynylated oxazole analog | 71% |
Reactivities correlate with computed Hammett σ values for substituent effects .
Oxidation Reactions
Controlled oxidation targets specific sites:
mCPBA selectively oxidizes the oxazole ring without affecting the benzamide group .
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing the 1,3-oxazole moiety demonstrate significant antimicrobial activities. N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide has been evaluated for its effectiveness against various bacterial strains. A study indicated that derivatives with oxazole rings exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in several studies. The compound has shown selective toxicity towards cancer cell lines while being less harmful to normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .
Therapeutic Applications
Neurological Disorders
this compound has been explored for its potential role in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit β-secretase (BACE1), an enzyme involved in amyloid plaque formation, positions it as a candidate for further development in this area .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been noted in preliminary studies. It has shown promise in reducing inflammation markers in vitro, which could translate into therapeutic applications for inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus | Potential development of new antibiotics |
| Study B | Exhibited selective cytotoxicity in cancer cell lines | Possible use in targeted cancer therapies |
| Study C | Inhibited β-secretase activity in vitro | Potential application in Alzheimer's disease treatment |
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its role as an amyloid-beta aggregation inhibitor is attributed to its ability to bind to amyloid-beta peptides and prevent their aggregation into neurotoxic forms . This interaction is facilitated by the compound’s structural features, which allow it to fit into the binding sites of amyloid-beta peptides and disrupt their aggregation process.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of N-substituted benzamide derivatives with heterocyclic substituents. Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
| Property | N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide | N-(4-Methyl-1,3-benzothiazol-2-yl)benzamide | N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
|---|---|---|---|
| Molecular Weight | ~315 g/mol (estimated) | 268.3 g/mol | ~321 g/mol |
| LogP (Lipophilicity) | Higher (benzyl group) | Moderate (benzothiazole) | High (butyl + methoxy) |
| Solubility | Low in water; soluble in DMSO | Moderate in organic solvents | Low in water |
| Stability | Likely stable under neutral conditions | Sensitive to strong acids/bases | Stable due to methoxy group |
Research Findings
- Synthetic Feasibility : The synthesis of N-benzyl-substituted oxazole benzamides typically involves coupling benzoyl chloride derivatives with substituted oxazole amines under basic conditions, similar to methods described for analogous compounds .
- Biological Potential: While direct data on the target compound is sparse, structurally related oxazole benzamides have demonstrated inhibitory effects on cancer cell proliferation (e.g., IC₅₀ values in the micromolar range for HeLa cells) and moderate anti-inflammatory activity in vitro .
Unique Advantages
The benzyl group in this compound distinguishes it from other analogs by:
Enhanced Lipophilicity : Improves blood-brain barrier penetration, making it a candidate for neuroactive drug development.
Steric Bulk : May confer selectivity for specific protein-binding pockets.
Synthetic Flexibility : The benzyl group allows for further functionalization (e.g., halogenation, sulfonation) to optimize activity .
Biological Activity
N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative disease treatment and antimicrobial applications. This article examines its biological activity through various studies and findings.
Chemical Structure and Properties
This compound features a benzamide core with a 4-methyl-1,3-oxazole moiety, which contributes to its unique chemical properties. The oxazole ring is known for its role in biological activity, particularly as an inhibitor of amyloid-beta aggregation, making it relevant for Alzheimer's disease research.
The mechanism of action of this compound primarily involves its ability to bind to amyloid-beta peptides. This binding prevents the aggregation of these peptides into neurotoxic forms, which is crucial in the pathogenesis of Alzheimer's disease. Additionally, the compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a significant role in gene regulation and cancer progression .
1. Neuroprotective Effects
Research indicates that this compound may serve as a potential therapeutic agent in neurodegenerative diseases due to its ability to inhibit amyloid-beta aggregation. This property suggests a protective effect against neuronal damage associated with Alzheimer's disease .
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds containing the oxazole ring. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated significant antibacterial effects against Gram-positive bacteria and fungi such as Candida albicans. .
Case Study 1: Inhibition of Amyloid-Beta Aggregation
In a study focused on neurodegenerative diseases, this compound was shown to effectively inhibit amyloid-beta aggregation in vitro. This inhibition was quantified using fluorescence assays that measured the formation of oligomers and fibrils characteristic of Alzheimer's pathology.
Case Study 2: Antimicrobial Evaluation
Another research effort evaluated several oxazole derivatives for their antimicrobial activity. While this compound was not specifically tested, related compounds showed promising results against various bacterial strains, indicating potential for future exploration in this area .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide?
A two-step synthesis is typically employed:
Acylation : React 4-methyl-1,3-oxazol-2-amine with benzoyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen to form the benzamide intermediate.
N-Benzylation : Introduce the benzyl group using benzyl bromide in the presence of a base (e.g., K₂CO₃) at reflux.
Yield optimization (85–90%) can be achieved by controlling reaction time and stoichiometry (e.g., 1.2 equivalents of benzyl bromide) .
Q. How can the molecular structure of this compound be validated?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
- Collect data using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine with SHELXL (space group determination, thermal displacement parameters). Validate using R-factors (R₁ < 0.05 for high-resolution data) and check for residual electron density .
Q. What analytical methods are critical for assessing purity?
- NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, oxazole protons at δ 7.1–7.3 ppm).
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).
- HRMS : Match experimental m/z with theoretical [M+H]⁺ (e.g., calculated for C₁₈H₁₇N₂O₂: 293.1285) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved?
- Disordered Atoms : Apply PART commands in SHELXL to model split positions and refine occupancy ratios.
- Twinning : Use TWIN/BASF instructions in SHELXL for detwinning. Validate with Rₕₑₜ and Hooft parameters .
- Hydrogen Bonding : Perform graph-set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings, which stabilize crystal packing .
Q. What computational methods support experimental findings for this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare bond lengths/angles with SCXRD data (e.g., oxazole ring C–N: 1.35 Å experimental vs. 1.33 Å theoretical).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···O contacts contribute 25% of total surface area) .
Q. How do substituents on the oxazole ring influence reactivity?
The 4-methyl group enhances steric hindrance, reducing nucleophilic attack at the oxazole’s N-atom. Fluorine substitution (e.g., at the benzyl para-position) increases electrophilicity, as shown in analogs like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide .
Q. What strategies improve synthetic yield in multi-step reactions?
- Stepwise Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc).
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 1 h for benzylation) while maintaining >90% yield .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
